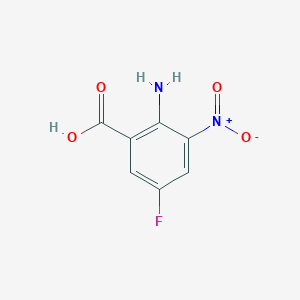

2-Amino-5-fluoro-3-nitrobenzoic acid

Descripción general

Descripción

2-Amino-5-fluoro-3-nitrobenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an intermediate formed during the synthesis of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide .

Synthesis Analysis

The synthesis of 2-Amino-5-fluoro-3-nitrobenzoic acid involves several steps. Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of 2-Amino-5-fluoro-3-nitrobenzoic acid can be found in various databases such as PubChem and ChemSpider .Chemical Reactions Analysis

2-Amino-5-fluoro-3-nitrobenzoic acid is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-fluoro-3-nitrobenzoic acid include a molecular weight of 200.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Aplicaciones Científicas De Investigación

Fluorinated Building Blocks

2-Amino-5-fluoro-3-nitrobenzoic acid is a fluorinated building block . Fluorinated compounds are important in the field of drug discovery and development due to their unique properties, such as increased metabolic stability and enhanced lipophilicity .

Ugi Reaction

This compound is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product . The Ugi reaction is a powerful tool in organic synthesis for the rapid generation of molecular complexity .

Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones

2-Amino-5-fluoro-3-nitrobenzoic acid may be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones . This is achieved via the nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .

Synthesis of Substituted Dibenzazocines

This compound can also be used in the synthesis of substituted dibenzazocines on solid support . This is done via SNAr of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH function of the immobilized polysubstituted phenols .

Synthesis of Oxazepines

2-Amino-5-fluoro-3-nitrobenzoic acid can be used in the synthesis of oxazepines . Oxazepines are seven-membered heterocyclic compounds containing one oxygen atom and two double bonds. They are used as building blocks in the synthesis of various bioactive compounds .

Formation of Cu(II) Complex

The compound has been used in the formation of a Cu(II) complex . The Cu(II) ions coordinate two 2-Amino-5-fluoro-3-nitrobenzoic acid molecules bidentately through the oxygen atoms of the carboxylate group . This complex has shown a higher affinity for some key binding sites especially relative to S. aureus and KDM4 with binding energies of -9.6 and -9.2 kcal/mol, respectively .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be an intermediate in the synthesis of n1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide . It also participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .

Mode of Action

It is known to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .

Biochemical Pathways

It is used as a biochemical reagent in proteomics research , suggesting that it may interact with various proteins and enzymes, potentially affecting multiple biochemical pathways.

Pharmacokinetics

Its use in proteomics research suggests that it may have bioavailability and can interact with biological systems.

Result of Action

Its role in the synthesis of potential inhibitors of p38α mapk suggests that it may have a role in regulating cellular responses to cytokines and stress.

Propiedades

IUPAC Name |

2-amino-5-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWWMVQRAZJKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-fluoro-3-nitrobenzoic acid | |

CAS RN |

177960-62-2 | |

| Record name | 2-amino-5-fluoro-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)